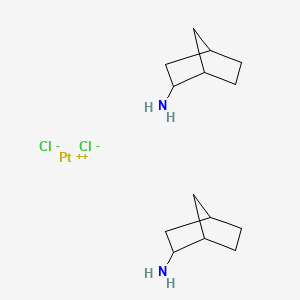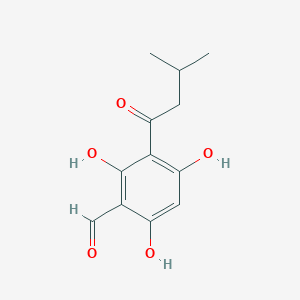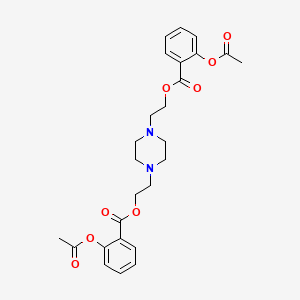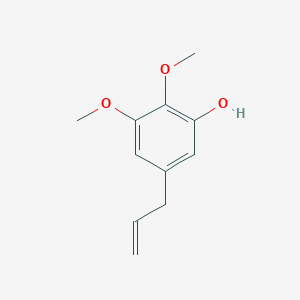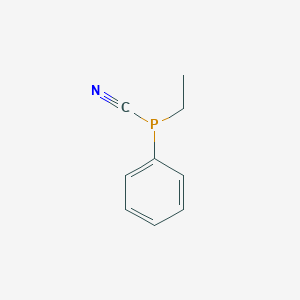
Phosphine, cyano-ethyl-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, cyano-ethyl-phenyl-, is an organophosphorus compound characterized by the presence of a phosphine group (PH3) bonded to a phenyl group (C6H5) and a cyano-ethyl group (CH2CH2CN). This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine, cyano-ethyl-phenyl-, can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with acrylonitrile under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the phosphine group attacks the electrophilic carbon of the acrylonitrile, resulting in the formation of the cyano-ethyl-phenyl-phosphine .
Industrial Production Methods
Industrial production of phosphine, cyano-ethyl-phenyl-, typically involves large-scale reactions using similar synthetic routes. The process may include the use of Grignard reagents or organolithium compounds to facilitate the formation of the desired phosphine compound . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Phosphine, cyano-ethyl-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, cyano-ethyl-phenyl-amine, and substituted phosphine derivatives .
科学研究应用
Phosphine, cyano-ethyl-phenyl-, has several scientific research applications:
作用机制
The mechanism of action of phosphine, cyano-ethyl-phenyl-, involves its interaction with molecular targets through its phosphine group. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is facilitated by the electron-donating properties of the phosphine group, which enhances its nucleophilicity . The molecular pathways involved include the formation of phosphine oxides and other derivatives through oxidation and substitution reactions .
相似化合物的比较
Similar Compounds
Similar compounds to phosphine, cyano-ethyl-phenyl-, include:
Phenylphosphine: Lacks the cyano-ethyl group and has different reactivity and applications.
Diphenylphosphine: Contains two phenyl groups and exhibits different chemical properties.
Triphenylphosphine: Contains three phenyl groups and is widely used as a ligand in catalysis.
Uniqueness
Phosphine, cyano-ethyl-phenyl-, is unique due to the presence of the cyano-ethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other phosphines may not be as effective .
属性
CAS 编号 |
74626-63-4 |
|---|---|
分子式 |
C9H10NP |
分子量 |
163.16 g/mol |
IUPAC 名称 |
[ethyl(phenyl)phosphanyl]formonitrile |
InChI |
InChI=1S/C9H10NP/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |
InChI 键 |
PZGJGZDGAGWIJW-UHFFFAOYSA-N |
规范 SMILES |
CCP(C#N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


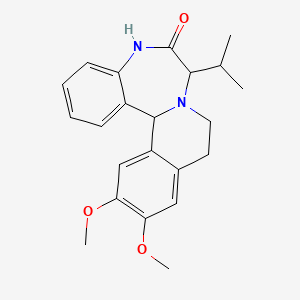
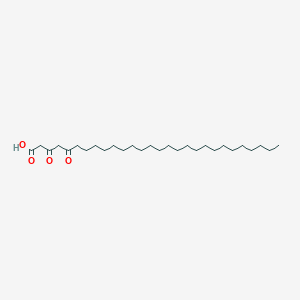
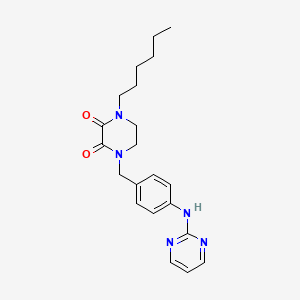
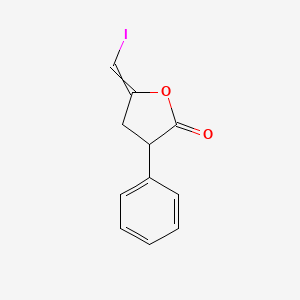

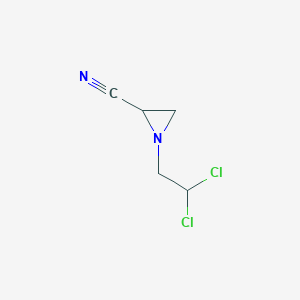
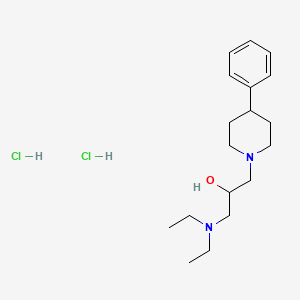
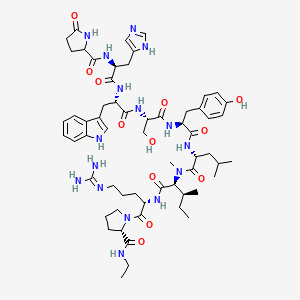
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
